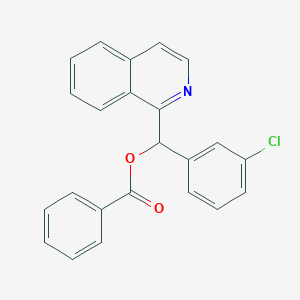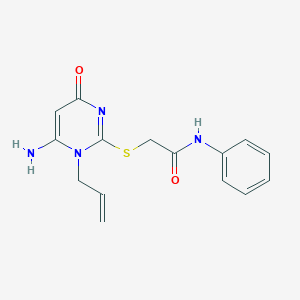
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate, also known as CIB, is a chemical compound that has been studied for its potential use in scientific research. It is a benzyl ester that contains a chlorophenyl group and an isoquinoline group. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate acts as an antagonist of the dopamine D3 receptor by binding to the receptor and blocking the binding of dopamine. This results in a decrease in the activity of the dopamine D3 receptor, which can have various downstream effects.
Biochemical and Physiological Effects:
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to have various biochemical and physiological effects. In addition to its activity as a dopamine D3 receptor antagonist, (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate in lab experiments is its specificity for the dopamine D3 receptor. This allows researchers to selectively study the effects of blocking this receptor without affecting other receptors. One limitation of using (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate. One area of research is the study of the effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate on other GPCRs, as well as the development of new compounds based on the structure of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate. Another area of research is the study of the effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate on various neurological and psychiatric disorders, such as addiction and schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the various biochemical and physiological effects of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate.
Synthesemethoden
The synthesis of (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate involves several steps. The first step is the synthesis of 3-chlorobenzyl chloride, which is then reacted with isoquinoline to produce (3-chlorophenyl)(1-isoquinolinyl)methanol. The final step involves the esterification of (3-chlorophenyl)(1-isoquinolinyl)methanol with benzoic acid to produce (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been studied for its potential use as a research tool in various scientific fields. One area of research where (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has shown promise is in the study of G protein-coupled receptors (GPCRs). (3-Chlorophenyl)(1-isoquinolinyl)methyl benzoate has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is a GPCR that has been implicated in various neurological and psychiatric disorders.
Eigenschaften
Molekularformel |
C23H16ClNO2 |
|---|---|
Molekulargewicht |
373.8 g/mol |
IUPAC-Name |
[(3-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-11-6-10-18(15-19)22(27-23(26)17-8-2-1-3-9-17)21-20-12-5-4-7-16(20)13-14-25-21/h1-15,22H |
InChI-Schlüssel |
BHDQMIWSAUUEEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC(=CC=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}-2-methylindoline](/img/structure/B280389.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)





![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)


